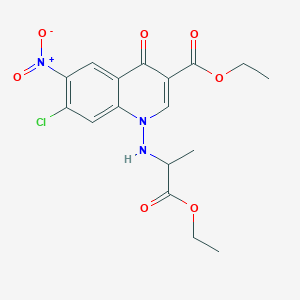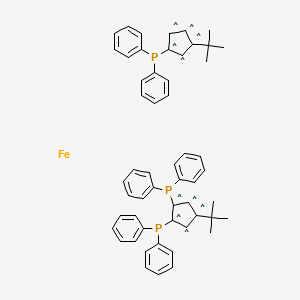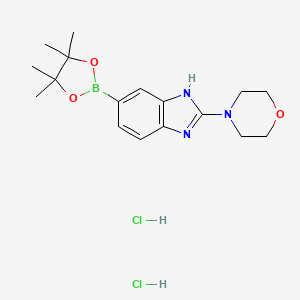
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid, or 5-GPO, is a naturally occurring organic compound that belongs to the family of sugar acids. It is found in various fruits and vegetables, as well as in some bacteria and fungi. As a sugar acid, 5-GPO has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-GPO is not fully understood. However, it is known that 5-GPO is involved in the regulation of various biochemical and physiological processes. It has been shown to interact with enzymes, hormones, and other molecules in the body, and it has been shown to modulate the activity of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-GPO are not fully understood. However, it has been shown to affect the activity of various enzymes and hormones, as well as to modulate the activity of certain receptors. It has also been shown to have antioxidant and anti-inflammatory effects, as well as to have a role in the regulation of blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-GPO in lab experiments is that it is a relatively simple and inexpensive compound to produce. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of 5-GPO is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on 5-GPO. These include further study of its mechanism of action, its effects on various biochemical and physiological processes, its potential therapeutic applications, and its potential toxicity. Additionally, further research is needed to explore the potential for 5-GPO to be used as a model compound for studying the sugar acid family.
Méthodes De Synthèse
5-GPO can be synthesized from glucose and pentanoic acid. The synthesis process involves the reaction of glucose with pentanoic acid in the presence of an acid catalyst. The reaction produces a mixture of 5-GPO and its isomer, 5-pyranosyl-oxy)pentanoic acid. The two compounds can be separated from each other using chromatography.
Applications De Recherche Scientifique
5-GPO has a variety of applications in scientific research. It has been used as a model compound for studying the structure and function of the sugar acid family, and it has been used to study the effects of sugar acids on biochemical and physiological processes. 5-GPO has also been used in the development of new drugs and in the study of the pharmacological effects of drugs.
Propriétés
IUPAC Name |
5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-WVTGURRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)








![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)



